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Compound of Interest

Compound Name: Triacetonamine

Cat. No.: B117949 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triacetonamine (2,2,6,6-tetramethyl-4-piperidone) is a key intermediate in the

synthesis of various pharmaceuticals and hindered amine light stabilizers (HALS). Its purity and

characterization are critical for ensuring the quality and safety of the final products. These

application notes provide detailed protocols for the analytical techniques used to characterize

triacetonamine.

Physical and Chemical Properties
A summary of the key physical and chemical properties of triacetonamine is presented in

Table 1. This data is essential for sample handling, storage, and the selection of appropriate

analytical techniques.

Table 1: Physical and Chemical Properties of Triacetonamine

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b117949?utm_src=pdf-interest
https://www.benchchem.com/product/b117949?utm_src=pdf-body
https://www.benchchem.com/product/b117949?utm_src=pdf-body
https://www.benchchem.com/product/b117949?utm_src=pdf-body
https://www.benchchem.com/product/b117949?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₉H₁₇NO

Molecular Weight 155.24 g/mol

Appearance
White to light yellow crystalline

powder

Melting Point 35-43 °C

Boiling Point 205 °C

Density 0.9 ± 0.1 g/cm³

Solubility

Soluble in water, acetone,

ethanol, ether, and chloroform.

Insoluble in petroleum ether.

pKa 9.20 ± 0.60

Storage Conditions

Store at room temperature,

sealed, in a cool, dry place

away from light and strong

oxidants.

Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and identification of

triacetonamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of

triacetonamine.

2.1.1. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

Accurately weigh 5-25 mg of triacetonamine for ¹H NMR or 20-100 mg for ¹³C NMR.
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Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

standard 5 mm NMR tube.

Instrument Setup:

Follow the standard operating procedures for the specific NMR spectrometer.

Insert the sample into the magnet.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

optimal homogeneity.

Data Acquisition:

¹H NMR: Acquire the spectrum using appropriate parameters (e.g., spectral width, number

of scans, relaxation delay).

¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of

¹³C, a larger number of scans is typically required.

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak

or an internal standard like tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

2.1.2. Spectral Data

Table 2: ¹H and ¹³C NMR Spectral Data for Triacetonamine
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Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H NMR (in CDCl₃) 1.13 singlet 12H, -C(CH₃)₂

2.47 singlet 4H, -CH₂-

¹³C NMR (in CDCl₃) 28.33 quartet -C(CH₃)₂

55.89 triplet -CH₂-

60.05 singlet -C(CH₃)₂

210.01 singlet C=O

Note: Spectral data is sourced from a study on N-alkylated triacetonamines.
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To cite this document: BenchChem. [Application Notes and Protocols for the Analytical
Characterization of Triacetonamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b117949#analytical-techniques-for-triacetonamine-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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